Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to further functionalization to introduce the hydroxypropyl and amino groups. The final step involves the esterification of the benzoate moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of a nitro group would yield an amine .
Scientific Research Applications
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- **Benzo[d][1,3]dioxole derivatives
Properties
IUPAC Name |
methyl 4-[[2-[[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-27-20(26)12-2-5-14(6-3-12)22-19(25)18(24)21-9-8-15(23)13-4-7-16-17(10-13)29-11-28-16/h2-7,10,15,23H,8-9,11H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFZBZCAUHJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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